Boc-Leu-OSu

Catalog No.
S682897
CAS No.
3392-09-4
M.F
C15H24N2O6
M. Wt
328,37 g/mole
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Leu-OSu

CAS Number

3392-09-4

Product Name

Boc-Leu-OSu

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate

Molecular Formula

C15H24N2O6

Molecular Weight

328,37 g/mole

InChI

InChI=1S/C15H24N2O6/c1-9(2)8-10(16-14(21)22-15(3,4)5)13(20)23-17-11(18)6-7-12(17)19/h9-10H,6-8H2,1-5H3,(H,16,21)

InChI Key

WXRGJQZMGGGTSS-JTQLQIEISA-N

SMILES

CC(C)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C

Synonyms

Boc-Leu-OSu;3392-09-4;Boc-L-leucinehydroxysuccinimideester;Boc-L-LeucineN-hydroxysuccinimideester;N-(tert-Butoxycarbonyl)-L-leucineN-hydroxysuccinimideester;AmbotzBAA5770;N-Boc-Leu-(Succinimidyl)OH;15454_ALDRICH;SCHEMBL3752138;15454_FLUKA;MolPort-003-926-804;ZINC1576298;4017AB;CB-344;AKOS016003058;AM81885;AK-81129;HE062331;KB-48345;ST2412707;K-0046;TERT-BUTYL(S)-[1-[[(25-DIOXO-1-PYRROLIDINYL)OXY]CARBONYL]-3-METHYLBUTYL]CARBAMATE

Canonical SMILES

CC(C)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C

Isomeric SMILES

CC(C)C[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C

Peptide Coupling Agent:

  • Boc-Leu-OSu acts as a convenient and efficient coupling agent for the formation of amide bonds between peptides. The N-hydroxysuccinimide (NHS) ester group reacts readily with the primary amine of another peptide, forming a stable amide bond.
  • Boc-Leu-OSu allows for the targeted introduction of the amino acid leucine into peptides. The leucine residue is protected by the tert-butyloxycarbonyl (Boc) group, ensuring its selective participation in the coupling reaction.

Site-Specific Modification of Proteins:

  • Boc-Leu-OSu can be used for the site-directed modification of proteins containing primary amines. The NHS ester group reacts selectively with the amine groups, enabling the conjugation of leucine at specific locations on the protein.

Antibody-Drug Conjugates (ADCs):

  • Boc-Leu-OSu plays a role in the development of ADCs, which are therapeutic agents combining antibodies with cytotoxic drugs. The leucine residue introduced by Boc-Leu-OSu can serve as a linker between the antibody and the drug molecule.

Boc-Leu-OSu (tert-Butyloxycarbonyl-L-Leucine N-hydroxysuccinimide ester) is a synthetic compound commonly used in peptide synthesis []. It belongs to a class of compounds known as N-protected amino acid succinimide esters. The "Boc" group (tert-Butyloxycarbonyl) serves as a protecting group for the amino group (NH2) of the L-Leucine (Leu) amino acid, while the OSu (N-hydroxysuccinimide ester) moiety facilitates the formation of peptide bonds with other amino acids or peptides [].

The significance of Boc-Leu-OSu lies in its role as a versatile building block for peptide synthesis. Due to the protected amino group, Boc-Leu-OSu can be incorporated into a peptide chain while keeping the amino group reactive for further peptide bond formation. This controlled reactivity allows for the creation of specific peptide sequences essential in various scientific research fields, including drug discovery, protein engineering, and studies of protein function.


Molecular Structure Analysis

Boc-Leu-OSu possesses a unique structure with several key features (shown in most chemistry textbooks):

  • Boc protecting group: The tert-butyloxycarbonyl (Boc) group is a bulky group attached to the N-terminus (amino group) of the Leucine residue. This group prevents unwanted reactions with the amino group during peptide synthesis [].
  • L-Leucine: The core structure consists of the L-enantiomer of Leucine, an essential amino acid. The L-configuration is crucial for biological activity in most peptides.
  • N-hydroxysuccinimide (NHS) ester: The OSu group attached to the C-terminus (carboxyl group) of Leucine is highly reactive and readily participates in peptide bond formation with exposed amino groups on other peptides or amino acids.

Chemical Reactions Analysis

Reaction

Boc-Leu-OSu + H2N-R (peptide/amino acid) -> Boc-Leu-R + NHS (where R represents another peptide or amino acid)

This balanced equation depicts the reaction between Boc-Leu-OSu and a primary amine (H2N-R) on another peptide or amino acid. The NHS ester group of Boc-Leu-OSu reacts with the amine, forming a new peptide bond (Boc-Leu-R) and releasing NHS as a byproduct.


Physical And Chemical Properties Analysis

  • Solid form at room temperature: Due to its high molecular weight (around 328 g/mol), Boc-Leu-OSu is likely a solid at room temperature [].
  • Relatively stable: The Boc protecting group offers stability to the molecule, but the NHS ester group might be susceptible to hydrolysis (breakdown by water) under certain conditions.
  • Solubility: Boc-Leu-OSu is likely soluble in organic solvents commonly used in peptide synthesis, such as dichloromethane and dimethylformamide.

XLogP3

1.7

Other CAS

3392-09-4

Dates

Modify: 2023-08-15

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